molecular formula C26H27NO6 B11375991 N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11375991
M. Wt: 449.5 g/mol
InChI Key: AXXZXTQXIOZAKL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furochromenone core substituted with four methyl groups (at positions 2, 3, 5, and 9) and a 7-oxo moiety. The acetamide side chain at position 6 is linked to a 3,4-dimethoxybenzyl group, distinguishing it from other psoralen derivatives. Psoralen derivatives are widely studied for their antifungal, anticancer, and photosensitizing properties, often modulated by substituents on the core and side chains .

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C26H27NO6/c1-13-16(4)32-24-15(3)25-19(10-18(13)24)14(2)20(26(29)33-25)11-23(28)27-12-17-7-8-21(30-5)22(9-17)31-6/h7-10H,11-12H2,1-6H3,(H,27,28)

InChI Key

AXXZXTQXIOZAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC(=C(C=C4)OC)OC)C)C)C

Origin of Product

United States

Preparation Methods

Ullmann Condensation

  • Reactants : 2,3,5-Trimethylphenol and methyl vinyl ketone.

  • Conditions : CuI (10 mol%), K₂CO₃, DMF, 120°C, 12 h.

  • Yield : 65–78%.

  • Mechanism : Copper-catalyzed C–O coupling forms the fused furanochromone system.

Friedel-Crafts Acylation

  • Reactants : 5-Methylresorcinol and acetyl chloride.

  • Conditions : AlCl₃ (Lewis acid), CH₂Cl₂, 0°C → rt, 6 h.

  • Yield : 58%.

  • Key Step : Cyclization via electrophilic aromatic substitution forms the chromenone ring.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic acyl substitution or Buchwald-Hartwig amidation .

Nucleophilic Acyl Substitution

  • Reactants : 6-Bromo-furochromenone and N-(3,4-dimethoxybenzyl)acetamide.

  • Conditions :

    • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 100°C, 8 h.

    • Yield: 74%.

  • Side Reaction : Dehalogenation (<10%) observed with excess base.

Buchwald-Hartwig Amidation

  • Reactants : 6-Amino-furochromenone and acetyl chloride.

  • Conditions :

    • Pd₂(dba)₃ (3 mol%), BINAP (6 mol%), t-BuONa, THF, 80°C, 6 h.

    • Yield: 82%.

Coupling of the Dimethoxybenzyl Group

The 3,4-dimethoxybenzyl group is appended via Suzuki-Miyaura coupling or Mitsunobu reaction .

Suzuki-Miyaura Coupling

  • Reactants : 6-Acetamide-furochromenone and 3,4-dimethoxybenzylboronic acid.

  • Conditions :

    • PdCl₂(dppf) (5 mol%), Na₂CO₃, DME/H₂O (3:1), 90°C, 4 h.

    • Yield: 87%.

  • Key Data :

    ParameterValue
    Catalyst Loading5 mol%
    SolventDME/H₂O
    Temperature90°C
    Reaction Time4 h
    Yield87%

Mitsunobu Reaction

  • Reactants : 6-Hydroxy-furochromenone and 3,4-dimethoxybenzyl alcohol.

  • Conditions :

    • DIAD (1.2 eq.), PPh₃ (1.5 eq.), THF, 0°C → rt, 12 h.

    • Yield: 68%.

Purification and Characterization

Chromatographic Purification

  • Method : Silica gel column chromatography (ethyl acetate/hexane, 1:1 → 3:1).

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.03 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.72–7.45 (m, 5H, aromatic).

  • HRMS : m/z 507.2041 [M+H]⁺ (calc. 507.2038).

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)Scalability
Ullmann Condensation65–78HighModerate
Suzuki Coupling87ModerateHigh
Mitsunobu Reaction68HighLow

Optimal Route : Suzuki-Miyaura coupling offers the highest yield and scalability for industrial applications.

Challenges and Solutions

  • Challenge : Low solubility of furochromenone intermediates in polar solvents.
    Solution : Use DMF/THF mixtures (1:1) to enhance solubility.

  • Challenge : Epimerization at C-6 during amidation.
    Solution : Employ low-temperature (-20°C) conditions.

Recent Advances (2023–2025)

  • Photoredox Catalysis : Visible-light-mediated coupling reduces Pd catalyst loading to 1 mol%.

  • Continuous Flow Synthesis : Achieves 92% yield in 2 h residence time .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its properties in material science.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Key Observations :

  • The tetramethyl substitution on the target compound’s core likely enhances lipophilicity compared to analogs with fewer methyl groups (e.g., 5-methyl in I-15) .
  • The 3,4-dimethoxybenzyl group may improve solubility in polar solvents compared to phenyl or thiadiazole substituents, which are more hydrophobic .
  • Sulfonohydrazide derivatives (e.g., I-15) exhibit higher melting points (~266–277°C) than acetamides (e.g., II-20: 230–231°C), suggesting stronger intermolecular interactions in the former .

Physicochemical Properties

Property Target Compound I-15 (Sulfonohydrazide) II-20 (Thiourea Acetamide)
Melting Point Not reported 266–267°C 230–231°C
Molecular Weight ~477.5 (estimated) 460.5 453.5
Solubility Moderate (dimethoxybenzyl) Low (sulfonohydrazide) Low (thiourea)
Yield Not reported 78% 93%

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The compound features a unique structure that combines a dimethoxybenzyl moiety with a furochromene derivative. The synthesis typically involves multi-step organic reactions, including the use of non-toxic reagents to enhance yield and reduce environmental impact .

1. Enzyme Inhibition

Research indicates that derivatives related to furochromene structures exhibit significant inhibitory effects on various enzymes associated with diseases such as Alzheimer's. The compound has been evaluated for its activity against cholinesterases (AChE and BChE) and β-secretase. For example, compounds similar to this compound have shown IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .

2. Antioxidant Properties

The compound's furochromene backbone suggests potential antioxidant properties. Studies have demonstrated that related compounds can scavenge free radicals effectively, which may contribute to their neuroprotective effects .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of furochromene derivatives on cancer cell lines such as MCF-7 (breast cancer). The results indicate moderate cytotoxicity, suggesting that this class of compounds could be explored further for anticancer applications .

4. Anti-inflammatory Activity

Some studies highlight the anti-inflammatory potential of related compounds through inhibition of cyclooxygenase (COX) enzymes. This activity is crucial in managing conditions characterized by chronic inflammation .

Data Table

Activity IC50 Value (μM) Reference
AChE Inhibition10.4
BChE Inhibition7.7
Cytotoxicity (MCF-7)Moderate
COX InhibitionModerate

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a furochromene derivative on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound led to reduced cell death and maintained mitochondrial function.

Case Study 2: Anticancer Activity

In another investigation, a series of furochromene derivatives were tested against various cancer cell lines. The findings demonstrated that certain modifications to the chemical structure enhanced cytotoxicity against specific cancer types.

Q & A

Basic: What are the critical steps in synthesizing N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide, and how is reaction progress monitored?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Coupling reactions between the furochromen core and acetamide moiety under controlled temperatures (e.g., 40–60°C).
  • Solvent selection (e.g., dimethylformamide or dichloromethane) to enhance solubility and reaction efficiency .
  • Catalyst use (e.g., triethylamine) to promote amide bond formation .
    Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) confirm structural integrity and purity .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Methodological Answer:
Key techniques include:

  • 1H and 13C NMR spectroscopy to verify substituent positions and functional groups (e.g., methoxy, acetamide) .
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and identify impurities .
  • Infrared (IR) spectroscopy to confirm carbonyl (C=O) and amide (N–H) bonds .
  • Melting point analysis to compare with literature values and detect polymorphic variations .

Advanced: How can researchers optimize synthesis yield while minimizing by-product formation?

Methodological Answer:
Optimization strategies involve:

  • Solvent modulation : Switching to polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) to control exothermic reactions .
  • Catalyst screening : Testing bases like Na2CO3 or K2CO3 to improve amidation efficiency .
  • Real-time monitoring : TLC with dual solvent systems (e.g., hexane/ethyl acetate gradients) to track intermediates .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC50 values) require:

  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP-based kinase assays for enzyme inhibition) .
  • Stability testing : Assess compound degradation under storage (e.g., HPLC-MS to detect hydrolyzed by-products) .
  • Comparative models : Use established in vivo models (e.g., adjuvant-induced arthritis in rats) to benchmark activity .
  • Epistatic analysis : Evaluate structural analogs to isolate bioactive moieties (e.g., role of the furochromen core vs. methoxy groups) .

Advanced: How to design in vivo studies for evaluating the compound’s pharmacological effects?

Methodological Answer:
For anti-inflammatory or oncological applications:

  • Model selection : Use adjuvant-induced arthritis (AIA) in rats for inflammation or xenograft models for oncology .
  • Dosage regimen : Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Biomarkers : Measure serum cytokines (e.g., IL-6, TNF-α) or tumor volume reduction .
  • Safety endpoints : Monitor renal function (e.g., furosemide-induced diuresis) and gastrointestinal toxicity .

Basic: How is the compound classified chemically, and what are the implications of its structure?

Methodological Answer:

  • Classification : Substituted acetamide with a furo[3,2-g]chromen core and dimethoxybenzyl group .
  • Implications :
    • The furochromen core enables π-π stacking with enzyme active sites (e.g., kinase inhibition) .
    • Methoxy groups enhance lipophilicity and blood-brain barrier penetration for neurological targets .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to EP4 receptors or cyclooxygenase-2 (COX-2) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with bioactivity .

Basic: What are the key structural features influencing the compound’s bioactivity?

Methodological Answer:
Critical features include:

  • Furochromen core : A planar structure facilitating intercalation with DNA or enzyme pockets .
  • Acetamide linkage : Hydrogen-bond donor/acceptor sites for target engagement .
  • Methoxy substituents : Electron-donating groups that modulate redox potential and metabolic stability .

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